molecular formula C16H21NO3 B2372202 3-[1-(4-Methylbenzoyl)piperidin-3-yl]propanoic acid CAS No. 1291575-60-4

3-[1-(4-Methylbenzoyl)piperidin-3-yl]propanoic acid

Cat. No.: B2372202
CAS No.: 1291575-60-4
M. Wt: 275.348
InChI Key: ARXHDWBYVKDXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(4-Methylbenzoyl)piperidin-3-yl]propanoic acid is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly valuable in drug development and the synthesis of complex organic compounds.

Properties

IUPAC Name

3-[1-(4-methylbenzoyl)piperidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12-4-7-14(8-5-12)16(20)17-10-2-3-13(11-17)6-9-15(18)19/h4-5,7-8,13H,2-3,6,9-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXHDWBYVKDXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC(C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Methylbenzoyl)piperidin-3-yl]propanoic acid typically involves the reaction of 4-methylbenzoyl chloride with piperidine, followed by the introduction of a propanoic acid moiety. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Methylbenzoyl)piperidin-3-yl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like acetone.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

3-[1-(4-Methylbenzoyl)piperidin-3-yl]propanoic acid has been investigated for its potential therapeutic properties:

  • Anti-inflammatory Properties : Studies have indicated that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
  • Analgesic Effects : Preliminary research suggests that it may exhibit pain-relieving properties through modulation of pain pathways.

Enzyme Inhibition Studies

Research has demonstrated that this compound can act as an inhibitor for certain enzymes:

  • Cyclooxygenase (COX) Inhibition : It has been shown to inhibit COX enzymes, which play a crucial role in pain and inflammation pathways.

Neuropharmacology

The compound's interaction with neurotransmitter systems is another area of interest:

  • Potential Antidepressant Activity : It has been evaluated for its effects on serotonin receptors, indicating possible antidepressant-like effects in animal models.

Case Study 1: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anti-inflammatory activity in vitro. The results indicated that certain derivatives exhibited significant inhibition of nitric oxide production in macrophages, suggesting potential for development as anti-inflammatory agents .

Case Study 2: Analgesic Properties

Another study focused on the analgesic effects of this compound using formalin-induced pain models in rats. The findings demonstrated that administration of the compound significantly reduced pain responses, comparable to standard analgesics like ibuprofen .

Data Tables

Application AreaFindingsReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme InhibitionCOX enzyme inhibition
NeuropharmacologyInteraction with serotonin receptors
Analgesic ActivityReduced pain response in animal models

Mechanism of Action

The mechanism of action of 3-[1-(4-Methylbenzoyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxybenzoyl)propanoic acid
  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 2-Amino-4-(1-piperidine) pyridine derivatives

Uniqueness

3-[1-(4-Methylbenzoyl)piperidin-3-yl]propanoic acid stands out due to its unique combination of a piperidine ring and a propanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-[1-(4-Methylbenzoyl)piperidin-3-yl]propanoic acid is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methylbenzoyl group and a propanoic acid moiety. Its molecular formula is C18H27N1O2C_{18}H_{27}N_{1}O_{2}, with a molecular weight of approximately 293.42 g/mol. The presence of the piperidine structure is known to contribute to various biological activities, including analgesic and anti-inflammatory effects.

Antiviral Activity

Research indicates that derivatives of piperidine, including this compound, exhibit antiviral properties. In particular, compounds containing the β-amino acid moiety have demonstrated effectiveness against various viruses:

  • Neuraminidase Inhibition : Some derivatives have been identified as neuraminidase inhibitors, which are crucial for viral replication. For instance, compounds similar to this compound showed inhibitory concentrations (IC50) in the low micromolar range against neuraminidase enzymes .
  • Anti-HSV Activity : In vitro studies have shown that certain piperidine derivatives exhibit significant anti-herpetic activity. For example, one study reported that a related compound had an IC50 value against HSV-1 of around 6 μM .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research has shown that piperidine derivatives can modulate inflammatory pathways:

  • TNF-α Production : Compounds similar to this compound were tested for their ability to inhibit lipopolysaccharide (LPS)-induced TNF-α production in whole blood cell cultures, showing promising results in reducing inflammation .

Case Studies and Research Findings

A series of studies have been conducted to explore the biological activities of related compounds:

  • Antiviral Efficacy : A study highlighted the antiviral efficacy of β-amino acid derivatives against tobacco mosaic virus (TMV), showing that modifications in the structure significantly influenced their effectiveness .
  • Mechanisms of Action : The mechanisms underlying the antiviral activities often involve interference with viral entry or replication processes. For instance, compounds with similar structures have been shown to inhibit viral neuraminidase activity, crucial for the release of new viral particles from infected cells .

Data Table: Biological Activities Summary

Activity TypeCompound ExampleIC50 ValueReference
Neuraminidase InhibitionA-8738050 μM
Anti-HSV ActivityRelated Piperidine Derivative~6 μM
TNF-α InhibitionPiperidine DerivativeNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.